molecular formula C7H4BrClF2 B6231748 1-bromo-2-chloro-3-(difluoromethyl)benzene CAS No. 1261849-47-1

1-bromo-2-chloro-3-(difluoromethyl)benzene

Cat. No.: B6231748
CAS No.: 1261849-47-1
M. Wt: 241.5
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Description

1-Bromo-2-chloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4BrClF2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-chloro-3-(difluoromethyl)benzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The difluoromethyl group can be introduced through a difluoromethylation reaction, which involves the use of difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl derivatives.

Scientific Research Applications

1-Bromo-2-chloro-3-(difluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-3-(difluoromethyl)benzene depends on its chemical reactivity and the nature of its interactions with other molecules. The presence of halogen atoms and the difluoromethyl group can influence its electrophilicity and nucleophilicity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved in its action are determined by the specific reactions it undergoes and the products formed .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-3-fluorobenzene
  • 1-Bromo-2-chloro-3-(trifluoromethyl)benzene
  • 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene

Uniqueness

1-Bromo-2-chloro-3-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of molecules with specific biological and chemical properties .

Properties

CAS No.

1261849-47-1

Molecular Formula

C7H4BrClF2

Molecular Weight

241.5

Purity

95

Origin of Product

United States

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